![molecular formula C12H14N2O2 B3046422 Tert-butyl 1H-indazole-3-carboxylate CAS No. 124459-77-4](/img/structure/B3046422.png)
Tert-butyl 1H-indazole-3-carboxylate
Overview
Description
Tert-butyl 1H-indazole-3-carboxylate is a significant intermediate of 1H-indazole derivatives . It is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1H-indazoles, including Tert-butyl 1H-indazole-3-carboxylate, has been the subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis
Tert-butyl 1H-indazole-3-carboxylate has a molecular formula of C12H14N2O2 . Its molecular weight is 218.25176 .Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Treatment of Respiratory Diseases
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Synthesis of Other Indazoles
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is a significant intermediate of 1H-indazole derivatives . It can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Analgesic Activity
Indazole derivatives have been found to exhibit excellent analgesic activity in mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and mechanical hyperalgesia in diabetic neuropathy induced by sterptozocin models .
Antiproliferative Activity
3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .
Applications in Agriculture and Energy
Apart from the areas of medicine, indazole derivatives also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .
Future Directions
The future directions for the research and development of Tert-butyl 1H-indazole-3-carboxylate and other 1H-indazole derivatives are promising. The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The strategies for the synthesis of 1H- and 2H-indazoles published during the last five years suggest that there is ongoing interest in this field .
Mechanism of Action
Target of Action
Tert-butyl 1H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives are known to have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
It is known that indazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indazole derivatives are known to have diverse biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
It is known that indazole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
tert-butyl 1H-indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)10-8-6-4-5-7-9(8)13-14-10/h4-7H,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUZCXHRSTAGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497303 | |
Record name | tert-Butyl 1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1H-indazole-3-carboxylate | |
CAS RN |
124459-77-4 | |
Record name | tert-Butyl 1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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